molecular formula C13H10Cl3NO2 B12919403 3,3,3-Trichloropropyl quinoline-3-carboxylate

3,3,3-Trichloropropyl quinoline-3-carboxylate

Cat. No.: B12919403
M. Wt: 318.6 g/mol
InChI Key: VDIYTCNMOMINRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trichloropropyl quinoline-3-carboxylate is a quinoline derivative featuring a trichloropropyl ester group at the 3-position of the quinoline ring. Quinoline-3-carboxylates are known for diverse biological activities, including antiviral and antibacterial effects, often modulated by substituents on the quinoline core and ester groups . The trichloropropyl moiety may influence lipophilicity, electronic properties, and metabolic stability compared to other substituents.

Properties

Molecular Formula

C13H10Cl3NO2

Molecular Weight

318.6 g/mol

IUPAC Name

3,3,3-trichloropropyl quinoline-3-carboxylate

InChI

InChI=1S/C13H10Cl3NO2/c14-13(15,16)5-6-19-12(18)10-7-9-3-1-2-4-11(9)17-8-10/h1-4,7-8H,5-6H2

InChI Key

VDIYTCNMOMINRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)OCCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trichloropropyl quinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The reaction is usually catalyzed by a base and carried out under reflux conditions in an alcoholic solution or organic solvent .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs environmentally friendly and cost-effective methods. These methods may include the use of metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols to minimize environmental impact and improve yield .

Chemical Reactions Analysis

Chemical Reactions of Quinoline Derivatives

Quinoline derivatives can undergo various chemical reactions, including alkylation, arylation, and methylation. For instance, hypervalent iodine(III) carboxylates can be used as alkylating agents for heteroarene N-oxides under mild conditions . Additionally, eosin Y can catalyze the visible-light-promoted C2 selective arylation of quinoline N-oxides .

Methylation Reactions

Methylation reactions of quinoline derivatives often involve the use of methyl iodide (CH3I) as the alkylating agent. For example, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate undergoes methylation with CH3I in DMF, resulting in both O- and N-methylation products .

Potential Reactions of 3,3,3-Trichloropropyl Quinoline-3-Carboxylate

While specific reactions of this compound are not well-documented, it is likely that this compound could undergo similar reactions as other quinoline derivatives. These might include hydrolysis of the ester group, substitution reactions involving the trichloropropyl group, or further functionalization of the quinoline ring.

Data Tables

Given the lack of specific data on this compound, we can consider related compounds for illustrative purposes:

CompoundReaction ConditionsProducts
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateCH3I, DMF, 50°CMethyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate, Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Ethyl quinoline-3-carboxylatesIndoles + ethyl halodiazoacetates, Rh(II) catalystEthyl quinoline-3-carboxylates

Future Research Directions

Future studies should focus on synthesizing this compound and investigating its chemical reactivity, including potential applications in organic synthesis and medicinal chemistry. This could involve exploring hydrolysis reactions, substitution chemistry, and further functionalization of the quinoline ring.

Scientific Research Applications

3,3,3-Trichloropropyl quinoline-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its antibacterial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The nature and position of substituents significantly alter quinoline-3-carboxylate properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
3,3,3-Trichloropropyl quinoline-3-carboxylate CCl₃CH₂CH₂- ester at C3 Not available Not available Hypothesized high lipophilicity, stability
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Cl, CF₃, methyl ester at C3 C₁₃H₉ClF₃NO₂ 303.66 Moderate solubility in organic solvents
3,3,3-Trifluoropropyl quinoline-3-carboxylate CF₃CH₂CH₂- ester at C3 Not available Not available Enhanced electronegativity, lower toxicity
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate OH, SCH₃, methyl ester at C3 C₁₂H₁₁NO₃S 249.28 High HBV inhibition (10 µM)

Key Observations :

  • Electron-Withdrawing Effects: The trichloropropyl group’s strong electron-withdrawing nature may stabilize the quinoline core, contrasting with trifluoropropyl’s balance of electronegativity and steric effects .

Biological Activity

3,3,3-Trichloropropyl quinoline-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its synthesis, biological effects, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of quinoline derivatives, including this compound, typically involves the condensation of quinoline derivatives with carboxylic acids or their derivatives. The specific synthetic route for this compound has not been extensively documented in the literature; however, similar compounds have been synthesized using methods that include alkylation and cyclization reactions .

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. For instance, studies have shown that certain quinoline-3-carboxylic acids exhibit significant activity against both gram-positive and gram-negative bacteria. The structure-activity relationship suggests that modifications in the quinoline ring can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
1-Methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acidAntibacterial32 µg/mL
2,3-Dihydro-6-methoxy-9-oxofuro[3,2-f]quinoline-8-carboxylic acidAntibacterial16 µg/mL
1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidAntibacterial64 µg/mL

These findings indicate that modifications to the quinoline structure can lead to enhanced antibacterial activity.

Anticancer Activity

Research indicates that quinoline derivatives can exhibit anticancer properties by interfering with cellular processes such as tubulin polymerization and inducing reactive oxygen species (ROS) formation. For example, some derivatives have shown IC50 values in the nanomolar range against various cancer cell lines like MCF-7 and HCT116 .

Table 2: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (nM)
Quinoline derivative AMCF-720.1
Quinoline derivative BHCT11614.0
Quinoline derivative CKB-V120.0

The mechanism of action for these compounds often involves the disruption of critical signaling pathways necessary for cancer cell survival.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in cancer progression .
  • ROS Generation : The ability to induce oxidative stress through ROS generation contributes to cytotoxicity in cancer cells .
  • Antimicrobial Mechanisms : The inhibition of bacterial growth may involve interference with bacterial DNA gyrase or other essential enzymes .

Case Studies

A recent study investigated the effects of various quinoline derivatives on human cancer cell lines and reported promising results for compounds similar to this compound. These compounds demonstrated significant cytotoxic effects at low concentrations while exhibiting minimal toxicity to non-cancerous cells .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols and handling precautions for synthesizing 3,3,3-trichloropropyl quinoline-3-carboxylate?

  • Methodological Answer :

  • Skin/eye protection : Wear nitrile gloves, lab coats, and safety goggles to avoid direct contact, as similar quinoline derivatives (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are classified under skin corrosion/irritation Category 1 (H314) .
  • Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols. Emergency eyewash stations and safety showers must be accessible .
  • Waste disposal : Follow institutional guidelines for halogenated organic waste due to the compound’s trichloropropyl group .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Spectroscopic analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the quinoline core and trichloropropyl ester linkage. Compare chemical shifts with analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: δ 1.3–1.4 ppm for ethyl groups, δ 8.5–9.0 ppm for aromatic protons) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using high-resolution MS .
  • Elemental analysis : Validate C, H, N, and Cl content to ensure purity (>95%) .

Q. What factors influence the hydrolytic stability of the trichloropropyl ester group under varying pH conditions?

  • Methodological Answer :

  • Experimental design : Conduct accelerated stability studies in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC or LC-MS.
  • Key findings : Chlorinated esters typically exhibit reduced hydrolysis rates in acidic conditions compared to alkaline media. For example, ethyl 4-hydroxyquinoline-3-carboxylate derivatives show <5% degradation at pH 2 after 24 hours but >90% degradation at pH 12 .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

  • Methodological Answer :

  • Quantum chemical calculations : Use density functional theory (DFT) to model energy barriers for esterification between quinoline-3-carboxylic acid and 3,3,3-trichloropropanol. Identify transition states and solvent effects (e.g., DMF vs. THF) .
  • Reaction path screening : Apply ICReDD’s workflow to predict optimal catalysts (e.g., DMAP) and reaction temperatures (e.g., 80–100°C) using automated reaction network analysis .

Q. What strategies resolve contradictions in reported antibacterial activity data for halogenated quinoline carboxylates?

  • Methodological Answer :

  • Data normalization : Compare MIC (minimum inhibitory concentration) values against standardized bacterial strains (e.g., E. coli ATCC 25922) to account for variability in testing protocols .
  • Structure-activity relationship (SAR) : Evaluate substituent effects; e.g., fluoro/chloro groups at positions 6 and 7 enhance activity (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate: MIC = 0.5 µg/mL against S. aureus) .
  • Synergistic assays : Test combinations with β-lactam antibiotics to identify potentiating effects .

Q. How do steric and electronic effects of the trichloropropyl group impact regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Monitor reactions with nucleophiles (e.g., amines, thiols) using 1H^1H-NMR to track intermediates.
  • Theoretical modeling : Calculate Fukui indices to predict electrophilic sites on the quinoline core. For example, the C-2 position is more reactive in ethyl 4-hydroxyquinoline-3-carboxylate derivatives due to electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.